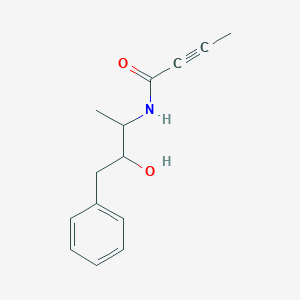
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HBY 097 and has the molecular formula C14H15NO2. The compound's unique structure and properties have made it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain. The inhibition of COX-2 activity by N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has been shown to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, the compound has been studied for its neuroprotective effects and has been found to protect neurons from damage.
Advantages and Limitations for Lab Experiments
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify. Additionally, the compound has been shown to have potent anti-inflammatory and anti-cancer effects, making it a useful tool for studying these processes. One of the limitations of the compound is that its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide. One direction is to investigate the compound's potential as a treatment for various diseases, including cancer and inflammation. Another direction is to study the compound's mechanism of action to better understand its effects. Additionally, the compound's neuroprotective effects could be further explored to develop new treatments for neurodegenerative diseases. Finally, the synthesis of analogs of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide could be investigated to improve its potency and selectivity.
Synthesis Methods
The synthesis of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide involves the reaction of 3-hydroxy-4-phenylbut-2-enoic acid with propargylamine in the presence of a coupling agent. The reaction produces the desired compound with a yield of around 80%. The compound's purity can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has shown potential applications in various scientific fields. The compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
properties
IUPAC Name |
N-(3-hydroxy-4-phenylbutan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-7-14(17)15-11(2)13(16)10-12-8-5-4-6-9-12/h4-6,8-9,11,13,16H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAMATLFDIQTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)


![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

